molecular formula C6H9NO2S B8600492 1-(2-Sulfanylethyl)pyrrolidine-2,5-dione CAS No. 98196-77-1

1-(2-Sulfanylethyl)pyrrolidine-2,5-dione

Cat. No. B8600492
M. Wt: 159.21 g/mol
InChI Key: XCGKVQHEVRAQLN-UHFFFAOYSA-N
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Patent
US05154918

Procedure details

In a 100 cm3 reactor fitted with a water separator (Dean Stark) there is heated to a temperature of 140° C. a mixture, stirred under an inert atmosphere, of 20 g of N-(2-mercapto ethyl) succinamic acid in 50 cm3 of xylene. After about 5 hours of reaction, the theoretical amount of water (2 cm3) is removed. The xylene is then distilled under reduced pressure. The crude product is dried and 18 g of a pasty product are obtained which slowly crystallizes at ambient temperature, its characteristics being the same as those of the product prepared following the procedures in section (a) immediately above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[SH:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=O>C1(C)C(C)=CC=CC=1>[SH:2][CH2:3][CH2:4][N:5]1[C:6](=[O:12])[CH2:7][CH2:8][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
SCCNC(CCC(=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 5 hours of reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the theoretical amount of water (2 cm3) is removed
DISTILLATION
Type
DISTILLATION
Details
The xylene is then distilled under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product is dried

Outcomes

Product
Name
Type
product
Smiles
SCCN1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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